molecular formula C9H15N3O2 B12862999 tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 106535-20-0

tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B12862999
CAS No.: 106535-20-0
M. Wt: 197.23 g/mol
InChI Key: HJRJFSLCUNJZCJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is tert-butyl 3-(1,2,4-triazol-1-yl)propanoate, which precisely describes its molecular architecture. The structure comprises three distinct components:

  • A tert-butyl ester group (C(CH₃)₃) at the terminal position, known for enhancing steric bulk and stability.
  • A propanoate linker (CH₂CH₂COO−) that bridges the ester and triazole groups.
  • A 1,2,4-triazole ring , a five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4.

The SMILES notation (CC(C)(C)OC(=O)CCN1C=NC=N1) further clarifies the connectivity: the tert-butyl group is bonded to the oxygen of the ester, which is linked via a three-carbon chain to the triazole’s nitrogen at position 1. The molecular weight, calculated as 197.23 g/mol, aligns with its empirical formula.

Table 1: Key Identifiers of this compound

Property Value
CAS Registry Number 106535-20-0
Molecular Formula C₉H₁₅N₃O₂
Molecular Weight 197.23 g/mol
IUPAC Name tert-butyl 3-(1,2,4-triazol-1-yl)propanoate
SMILES CC(C)(C)OC(=O)CCN1C=NC=N1
InChIKey HJRJFSLCUNJZCJ-UHFFFAOYSA-N

Historical Development and Discovery

The compound was first registered in PubChem on February 8, 2007, with subsequent modifications reflecting updates in its physicochemical data. Its synthesis likely emerged from broader research into 1,2,4-triazole derivatives, which gained prominence in the late 20th century for their antimicrobial, antifungal, and anticancer properties. The tert-butyl ester group’s incorporation aligns with strategies to improve the solubility and metabolic stability of triazole-containing compounds, a common theme in medicinal chemistry.

While specific details about its initial synthesis remain sparse in public databases, its structural analogs—such as 3-tert-butyl-1H-1,2,4-triazole-5-thiol (CAS 38449-51-3)—have been extensively studied for agrochemical applications, suggesting parallel developmental pathways. The compound’s registration in multiple chemical databases (e.g., DTXSID301237239, AKOS018720587) underscores its role as a reference material in organic synthesis.

Significance in Organic and Medicinal Chemistry

The this compound serves as a versatile intermediate in pharmaceutical and materials science. Key applications include:

  • Prodrug Design : The ester group can undergo hydrolysis in vivo to release active carboxylic acids, a strategy employed to enhance drug bioavailability.
  • Coordination Chemistry : The triazole ring’s nitrogen atoms act as ligands for metal ions, facilitating the synthesis of catalysts or metal-organic frameworks.
  • Biological Activity : While direct studies on this compound are limited, structurally related 1,2,4-triazoles exhibit inhibitory effects on enzymes like cytochrome P450, hinting at potential therapeutic uses.

Table 2: Comparative Physicochemical Properties of Triazole Derivatives

Compound Molecular Weight (g/mol) Water Solubility (log(Sw))
This compound 197.23 Not reported
3-tert-Butyl-1H-1,2,4-triazole-5-thiol 157.24 2.89 (predicted)
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one 307.77 1.85

Data adapted from QSAR studies and PubChem.

The compound’s low polarity, inferred from its tert-butyl group, likely contributes to moderate lipid solubility, making it suitable for crossing biological membranes. However, experimental data on its melting point, boiling point, and solubility remain unreported in accessible literature, highlighting gaps for future research.

Properties

CAS No.

106535-20-0

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)4-5-12-7-10-6-11-12/h6-7H,4-5H2,1-3H3

InChI Key

HJRJFSLCUNJZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN1C=NC=N1

Origin of Product

United States

Preparation Methods

Alkylation of 1H-1,2,4-Triazole with Haloalkyl Esters

A common approach involves the nucleophilic substitution of 1H-1,2,4-triazole on a haloalkyl tert-butyl ester, such as tert-butyl 3-bromopropanoate or a tosylate derivative.

  • Reaction conditions: The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base: Potassium carbonate (K2CO3) or other mild inorganic bases are used to deprotonate the triazole, enhancing its nucleophilicity.
  • Temperature: Elevated temperatures around 100–120 °C for 12 hours are common to drive the reaction to completion.
  • Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide (TBAB) can be added to improve yields.

Example:
The alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative in the presence of K2CO3 and TBAB in DMF at 120 °C for 12 hours yielded the corresponding tert-butyl 3-(1H-1,2,4-triazol-1-yl)propanoate derivative with high regioselectivity favoring the N1-alkylated isomer.

Click Chemistry Approaches

Although click chemistry is more commonly used for 1,2,3-triazoles, it has been adapted for 1,2,4-triazole derivatives in some cases.

  • Mechanism: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to form triazole rings efficiently.
  • Reagents: Alkynyl tert-butyl esters react with azides under Cu(I) catalysis.
  • Conditions: Mild temperatures (0 °C to room temperature), short reaction times (minutes to hours).
  • Yields: High yields (>90%) and purity are typical.

While this method is more established for 1,2,3-triazoles, it provides a conceptual framework for synthesizing triazole derivatives with tert-butyl ester groups.

Multi-Step Synthesis via Oxazoline Intermediates

A more complex but highly regioselective method involves:

  • Starting from an O-tosyloxazoline derivative .
  • Alkylation of 1H-1,2,4-triazole on the oxazoline ring.
  • Subsequent ring-opening and oxidation steps to yield the desired this compound.

This method provides high overall yields (~68%) and allows for the preparation of enantiomerically pure compounds when chiral oxazoline derivatives are used.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yield (%) Notes
Alkylation with Haloalkyl Ester 1H-1,2,4-triazole, tert-butyl 3-bromopropanoate, K2CO3, DMF, 120 °C, 12 h Simple, direct, regioselective N1 alkylation 60–75 Requires elevated temperature, phase transfer catalyst improves yield
Click Chemistry (CuAAC) Alkynyl tert-butyl ester, azides, CuI catalyst, DMF, 0 °C to RT, 5 min High yield, mild conditions >90 More common for 1,2,3-triazoles, adaptable for 1,2,4-triazoles
Oxazoline Route O-tosyloxazoline derivative, 1H-1,2,4-triazole, K2CO3, DMF, 120 °C, 12 h; ring-opening and oxidation steps High regioselectivity, enantiopure synthesis possible ~68 Multi-step, more complex but versatile

Research Findings and Optimization Notes

  • Regioselectivity: Alkylation of 1H-1,2,4-triazole predominantly yields the N1-substituted isomer, which is the desired product for this compound.
  • Solvent choice: Polar aprotic solvents such as DMF are preferred to dissolve both organic and inorganic reagents and to stabilize the transition state.
  • Base selection: Mild inorganic bases like K2CO3 are effective; stronger bases may lead to side reactions.
  • Catalysts: Phase transfer catalysts improve reaction rates and yields by enhancing the nucleophilicity of the triazole anion.
  • Temperature and time: Elevated temperatures (100–120 °C) and prolonged reaction times (up to 12 hours) are often necessary for complete conversion.
  • Purification: Flash column chromatography using dichloromethane and petroleum ether/ethyl acetate mixtures is standard for isolating pure product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Click Chemistry: Copper(I) catalysts and azides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in click chemistry, the product is typically a 1,2,3-triazole derivative .

Scientific Research Applications

Chemistry: tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole rings makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is used for bioconjugation, where it helps in attaching biomolecules to various surfaces or other molecules. This is particularly useful in the development of diagnostic tools and drug delivery systems .

Industry: Industrially, it is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate in click chemistry involves the formation of a copper(I)-catalyzed azide-alkyne cycloaddition. The triazole ring acts as a ligand, coordinating with the copper(I) ion to facilitate the reaction. This results in the formation of a stable 1,2,3-triazole ring, which is a key feature of click chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate
  • Structure : Contains a piperazine ring and a phenyl group between the triazole and tert-butyl ester.
  • Key Difference : The phenyl-piperazine moiety increases molecular complexity and weight, likely influencing binding interactions in biological systems .
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
  • Structure : Features a thiazole ring fused with the triazole group.
  • Key Difference: The thiazole ring introduces aromaticity and rigidity, which may enhance anticancer activity compared to flexible propanoate esters .
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
  • Structure : Replaces the tert-butyl group with a methyl ester.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State
tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate* C₉H₁₅N₃O₂ 197.24 Likely solid
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate C₆H₉N₃O₂ 155.16 Colorless liquid
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine C₉H₁₂N₄S 224.29 Solid (crystalline)

Biological Activity

tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in various scientific domains.

Synthesis

The synthesis of this compound typically involves the alkylation of 1H-1,2,4-triazole with tert-butyl acrylate or similar alkylating agents. The reaction is generally performed under basic conditions to facilitate nucleophilic substitution. The following table summarizes the key synthetic routes:

Step Reagents Conditions Yield
11H-1,2,4-triazole + tert-butyl acrylateBase (e.g., K2CO3), solvent (e.g., acetonitrile), refluxHigh
2Purification via recrystallization or chromatography--

Biological Activity

The biological activity of this compound has been investigated in several studies. Notably, it exhibits antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Research has demonstrated that triazole derivatives possess significant antifungal properties. In particular, compounds similar to this compound have shown efficacy against various fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus fumigatus16 µg/mL
Cryptococcus neoformans4 µg/mL

These results suggest that the compound may inhibit fungal growth through the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Activity

The compound has also been studied for its potential anticancer effects. It is believed to exert its action through the inhibition of specific kinases involved in cancer cell proliferation. A notable study highlighted its selective inhibition of Class I PI3-kinase enzymes:

Kinase Target Inhibition (%) at 10 µM
PI3Kα75%
PI3Kβ50%
PI3Kγ20%

This selective inhibition suggests a potential therapeutic application in cancer treatment by modulating signaling pathways associated with tumor growth and metastasis.

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzymes, leading to inhibition of their activity.
  • Signal Transduction Modulation : By inhibiting specific kinases like PI3K, the compound can alter downstream signaling pathways that regulate cell survival and proliferation.

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives:

  • In Vivo Antifungal Study : A study on mice infected with Candida albicans demonstrated that treatment with a triazole derivative led to a significant reduction in fungal load compared to untreated controls.
  • Cancer Cell Line Study : In vitro tests on human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate in laboratory settings?

  • Methodology : A plausible route involves nucleophilic substitution between 1H-1,2,4-triazole and tert-butyl 3-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The reaction can be monitored via TLC (Rf ~0.5 in EtOAc/hexane, 1:1). Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) yields the product . Alternative approaches include coupling reactions using tert-butyl esters and triazole derivatives in the presence of coupling agents like EDCI/HOBt .

Q. How should this compound be characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show signals for the tert-butyl group (δ ~1.4 ppm, singlet), triazole protons (δ ~7.8–8.2 ppm), and propanoate backbone (δ ~2.5–4.0 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and triazole carbons .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 226.1 (calculated for C₉H₁₅N₃O₂).
  • HPLC : Use a C18 column (MeCN/H₂O, 60:40) to assess purity (>95%) .

Q. What are the key physicochemical properties of this compound?

  • Density : ~1.25 g/cm³ (similar to methyl analogs) .
  • Boiling Point : Estimated at ~290°C (extrapolated from methyl ester analogs) .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in MeCN or EtOAc .

Advanced Research Questions

Q. How does the tert-butyl group influence the stability and reactivity of this compound in catalytic applications?

  • Steric Effects : The tert-butyl group enhances steric hindrance, reducing undesired side reactions (e.g., hydrolysis) but may limit accessibility in coordination chemistry. Comparative studies with methyl esters (e.g., methyl 3-(1H-1,2,4-triazol-1-yl)propanoate) show faster degradation under acidic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) under N₂ indicates decomposition onset at ~200°C, suitable for high-temperature reactions .

Q. What strategies optimize regioselectivity during triazole substitution in the synthesis of this compound?

  • Directing Groups : Pre-functionalization of the triazole ring with electron-withdrawing groups (e.g., nitro) can direct substitution to the N1 position.
  • Catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may improve regiocontrol for triazole derivatives .
  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction kinetics .

Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate HOMO/LUMO gaps (indicative of nucleophilic/electrophilic sites).
  • Docking Studies : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina, leveraging the triazole moiety’s affinity for metal ions .

Q. What are common impurities in this compound synthesis, and how are they resolved?

  • By-Products : Unreacted tert-butyl bromopropanoate (δ ~1.3 ppm in ¹H NMR) and triazole dimerization products.
  • Purification : Use preparative HPLC (C18 column, MeCN/H₂O gradient) or recrystallization from EtOAc/hexane .

Q. How do structural modifications of the triazole ring affect the biological activity of this compound derivatives?

  • SAR Studies : Introduce substituents (e.g., halogens, alkyl chains) at triazole positions 3 or 5 to modulate lipophilicity and target binding. For example, fluorinated analogs may enhance antifungal activity (see fluoropyr-based herbicides in ).
  • Biological Assays : Test against Candida spp. (MIC assays) to correlate substituent effects with potency .

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